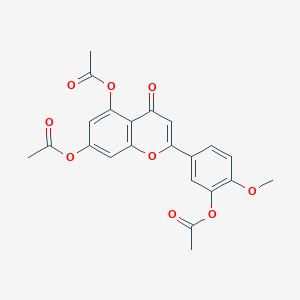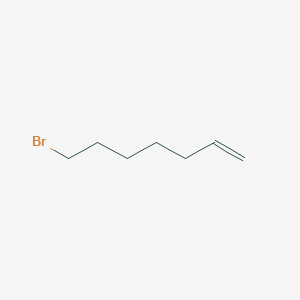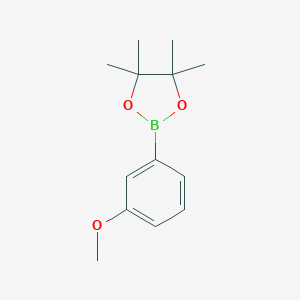
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
The compound "2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related boron-containing compounds and their potential applications.
Synthesis Analysis
The synthesis of boron-containing compounds such as 1,3,2-dioxaborolanes is often achieved through reactions involving organoboron reagents. For example, the synthesis of "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane" was prepared by rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For instance, the structure of "5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane" was determined by NMR and X-ray diffraction, revealing a chair conformation with equatorial orientation of the methoxyphenyl substituent . Similarly, the structure of "2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" was solved, showing a tetracoordinated boron atom . These studies indicate the importance of conformational analysis in understanding the properties of such molecules.
Chemical Reactions Analysis
Boron-containing compounds are known to participate in various chemical reactions. For example, "4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene" was synthesized through a reaction involving boron tribromide and subsequently reacted with iodine and alkaline hydrogen peroxide to yield new compounds . This demonstrates the reactivity of boron heterocycles and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds can be influenced by their molecular structure. The solid-state and solution conformational analyses of tartrate-derived 1,3-dioxolanes and 1,3,2-dioxaborolanes revealed that the conformation of these molecules can affect their reactivity . Additionally, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of lignins highlights the utility of such compounds in analytical chemistry .
科学研究应用
Synthesis and Molecular Structure
Synthesis of Modified Derivatives : Derivatives of 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, have been synthesized. These compounds showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Crystal Structure Analysis : The crystal structure of related compounds, like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffractometer data, providing insights into the molecular arrangement and bond distances (Seeger & Heller, 1985).
Catalysis and Polymerization
Use in Catalyzed Diboration : Compounds with structures similar to 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in catalyzed diboration processes. These processes result in products with unique spatial arrangements, useful in various chemical syntheses (Clegg et al., 1996).
Synthesis of Stilbenes and Polyenes : Derivatives have been used for synthesizing stilbenes and polyenes, potentially useful in the production of new materials for Liquid Crystal Display (LCD) technology and in exploring treatments for neurodegenerative diseases (Das et al., 2015).
Chemical and Physical Properties
Analysis of Borane Compounds : Studies on related borane compounds have provided insights into their reactivity, stability, and potential for hydroboration of alkenes. These insights are crucial for applications in organic synthesis and material science (Fritschi et al., 2008).
Electrochemical Properties : Research on sulfur-containing organoboron compounds, similar to 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealed unique electrochemical properties, important for developing new electrochemical sensors or catalysts (Tanigawa et al., 2016).
Application in Material Science
Fluorescence and Detection Applications : Derivatives of this compound have been used in the development of materials with fluorescence properties, useful in detecting specific chemical entities in biological contexts (Nie et al., 2020).
Synthesis of Hole Transporting Materials : Compounds with similar structures have been synthesized for use in perovskite solar cells as hole transporting materials, demonstrating potential in renewable energy technologies (Liu et al., 2016).
属性
IUPAC Name |
2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKREZLZDOSDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465115 | |
| Record name | 3-Methoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
325142-84-5 | |
| Record name | 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325142-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



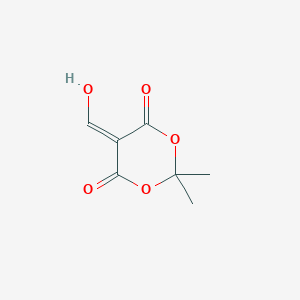
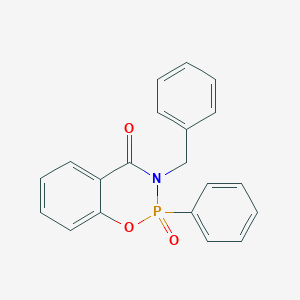
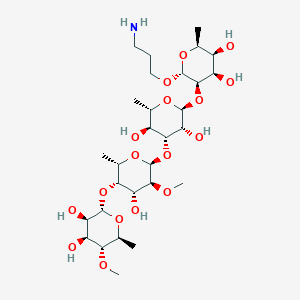
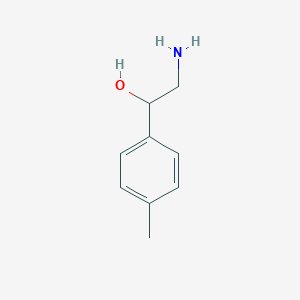
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
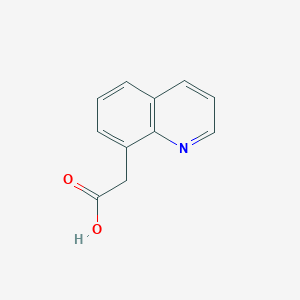
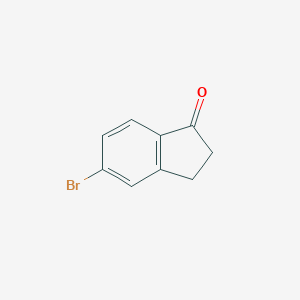
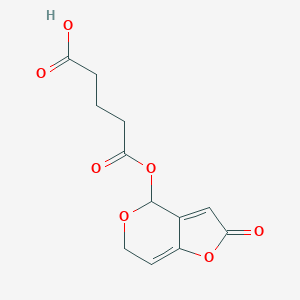
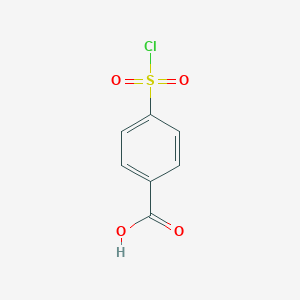
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)
